1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidinone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have anti-tumor properties and can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in lab experiments is its potential applications in various scientific fields. It has been found to have anti-tumor, anti-inflammatory, and antioxidant properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. One of the future directions is to further explore its potential applications in cancer research. Studies can be conducted to determine its effectiveness in inhibiting the growth of different types of cancer cells. Another future direction is to investigate its potential applications in the treatment of various inflammatory diseases. Studies can be conducted to determine its effectiveness in reducing inflammation in different parts of the body. Finally, future research can focus on developing a more efficient synthesis method for this compound to make it more readily available for scientific research.
Synthesis Methods
The synthesis of 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has been achieved using various methods. One of the most commonly used methods is the reaction of 2,5-dimethylbenzylamine with 1-(pyrrolidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of allyl bromide and potassium carbonate. This reaction results in the formation of 1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one as a white solid.
Scientific Research Applications
1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has been found to have potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-4-11-25-14-19(13-22(25)27)23-24-20-7-5-6-8-21(20)26(23)15-18-12-16(2)9-10-17(18)3/h4-10,12,19H,1,11,13-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSRCAIZXYGMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
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